molecular formula C22H25N3O5 B2863081 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-66-3

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2863081
CAS No.: 891123-66-3
M. Wt: 411.458
InChI Key: GMVPCOVTINBSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. This structure is of significant interest in medicinal chemistry and drug discovery, as the 1,3,4-oxadiazole core is a known pharmacophore with a wide spectrum of reported biological activities . Compounds featuring the 1,3,4-oxadiazole scaffold have been extensively investigated for their potential as anticancer agents . Some analogues function as tubulin polymerization inhibitors, a mechanism that disrupts cell division and is a compelling target in cancer therapy . Furthermore, the 1,3,4-oxadiazole ring is a bioisostere for esters and amides, which can fine-tune the molecule's properties, such as its lipophilicity and metabolic stability, making it a valuable building block in the design of novel bioactive molecules . The specific substitution pattern of this compound, featuring a 3,4,5-triethoxyphenyl moiety, is similar to that found in other pharmacologically active compounds and suggests potential for interaction with various biological targets . Researchers can utilize this high-purity compound as a key intermediate or reference standard in the synthesis and development of new therapeutic agents, as well as in biochemical assays to explore its mechanism of action and binding affinity. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPCOVTINBSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Compound 2a achieves a high yield (90%) via cyclization, suggesting nitro-substituted derivatives are synthetically favorable .
  • Commercial Availability : LMM5 and LMM11 are pre-synthesized, emphasizing their use in antifungal screening .

Key Observations :

  • Antifungal Activity : LMM5 and LMM11 show dose-dependent antifungal effects, with LMM5 being twice as potent as LMM11 .
  • Enzyme Targets : While LMM5/LMM11 target thioredoxin reductase, D35 and 6a inhibit unrelated enzymes (AlaDH and hCA II), highlighting structural versatility .
Physicochemical and Pharmacokinetic Properties

The triethoxyphenyl group in the target compound increases molecular weight (MW ≈ 450–500 g/mol) compared to simpler analogs like 2a (MW 325 g/mol) . This substitution likely enhances lipophilicity (clogP > 3), which may improve blood-brain barrier penetration but reduce aqueous solubility. In contrast, nitro or pyridinyl substituents (e.g., 2a , D35) introduce polar groups, balancing solubility and permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.